methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and fluoro substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the carboxylic acid, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets and its potential as a bioactive molecule.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indole-6-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
Uniqueness
Methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other indole derivatives.
Properties
IUPAC Name |
methyl 4-chloro-6-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNZFVARLQIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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